molecular formula C16H19NO B2687320 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one CAS No. 2128708-94-9

1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one

Cat. No. B2687320
CAS RN: 2128708-94-9
M. Wt: 241.334
InChI Key: MWNDORQWIPWZRU-UHFFFAOYSA-N
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Description

1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, also known as PPAO, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. PPAO belongs to the class of compounds known as bicyclic ketones, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is not yet fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to bind to the acetylcholine receptor and to inhibit the reuptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, and the inhibition of the reuptake of dopamine and norepinephrine. This compound has also been shown to have analgesic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters, which can be useful for studying the mechanisms of action of various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, including the development of new synthetic methods for producing this compound, the study of its effects on other neurotransmitters and biological processes, and the development of new applications for this compound in scientific research. Additionally, future research may focus on developing new derivatives of this compound that have improved selectivity and reduced toxicity.

Synthesis Methods

1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the condensation of 2-phenylacetaldehyde with cyclohexanone, followed by reduction with sodium borohydride. Other methods include the reaction of 2-phenylacetaldehyde with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.

Scientific Research Applications

1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been used to study the role of acetylcholine in the nervous system, as well as the mechanisms of action of various neurotransmitters.

properties

IUPAC Name

1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-15(18)17-12-14-10-6-7-11-16(14,17)13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNDORQWIPWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2C1(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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